

Spectroscopic Analysis of Suberaldehydic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Suberaldehydic acid	
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Abstract

Suberaldehydic acid, also known as 8-oxooctanoic acid, is a dicarboxylic acid monoaldehyde that plays a role in various biochemical pathways. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, makes its structural elucidation and characterization crucial for understanding its reactivity and function. This technical guide provides a comprehensive overview of the expected spectroscopic data for **suberaldehydic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented, along with a logical workflow for its analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and application of this and similar molecules.

Predicted Spectroscopic Data

Due to the specific nature of **suberaldehydic acid**, publicly available, experimentally derived spectra are not readily accessible. However, based on the well-established spectroscopic characteristics of its constituent functional groups—a carboxylic acid and an aldehyde—we can predict the key features in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **suberaldehydic acid** in both ¹H and ¹³C NMR are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Suberaldehydic Acid**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10-12	Broad Singlet	1H	Carboxylic acid proton (-COOH)[1][2]
9.7 - 9.8	Triplet	1H	Aldehyde proton (- CHO)[3]
~2.45	Triplet	2H	Methylene protons alpha to the aldehyde (C7-H ₂)
~2.35	Triplet	2H	Methylene protons alpha to the carboxylic acid (C2-H ₂)
~1.65	Multiplet	4H	Methylene protons beta to the functional groups (C3-H ₂ , C6- H ₂)
~1.35	Multiplet	4H	Remaining methylene protons (C4-H ₂ , C5- H ₂)

Table 2: Predicted ¹³C NMR Spectroscopic Data for Suberaldehydic Acid



Chemical Shift (δ, ppm)	Carbon Atom Assignment
~202	Aldehyde carbonyl carbon (C8)[3]
~180	Carboxylic acid carbonyl carbon (C1)[2]
~44	Methylene carbon alpha to the aldehyde (C7)
~34	Methylene carbon alpha to the carboxylic acid (C2)
~29	Methylene carbons (C4, C5)
~25	Methylene carbons (C3, C6)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Predicted IR Absorption Frequencies for Suberaldehydic Acid

Wavenumber (cm⁻¹)	Vibration Type	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid[1][4][5]
2940, 2860	C-H stretch	Aliphatic[6]
2830, 2730	C-H stretch	Aldehyde[7][8]
~1730	C=O stretch	Aldehyde[7][8][9]
~1710	C=O stretch	Carboxylic Acid[1][4]
~1410	O-H bend	Carboxylic Acid
~1280	C-O stretch	Carboxylic Acid

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.



Table 4: Predicted Mass Spectrometry Data for Suberaldehydic Acid

m/z	Interpretation
158	Molecular ion [M]+
141	Loss of -OH (17) from the carboxylic acid[10]
129	Loss of -CHO (29) from the aldehyde[10]
113	Loss of -COOH (45) from the carboxylic acid[10]
Key Fragmentation	Alpha-cleavage adjacent to the carbonyl groups. [11] McLafferty rearrangement is also possible for the aldehyde.[12]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **suberaldehydic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **suberaldehydic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[13]
- Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- ¹³C NMR Acquisition:



- Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
- Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the internal standard.

IR Spectroscopy

- Sample Preparation:
 - Neat Liquid: If suberaldehydic acid is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., KBr or NaCl).[14]
 - Solid (KBr Pellet): If it is a solid, grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Solution: A concentrated solution can be prepared using a suitable solvent that has minimal interference in the IR spectrum (e.g., CCl₄, CS₂). The solution is then placed in a liquid sample cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or the pure solvent.
 - Place the prepared sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

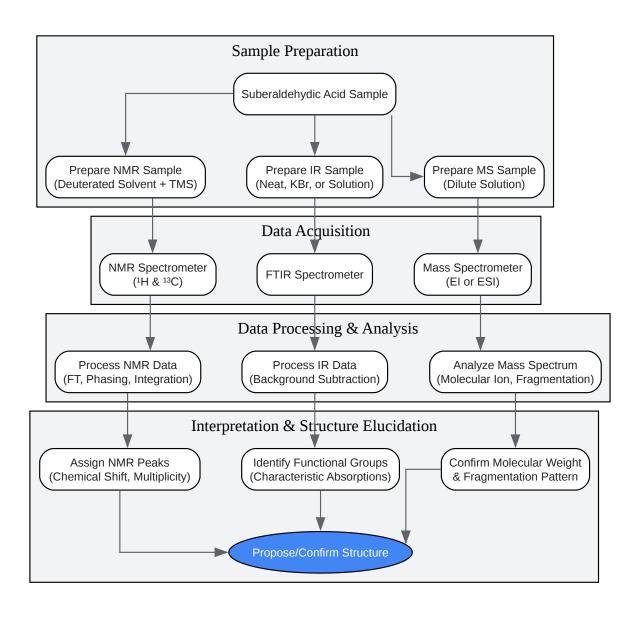


- Sample Preparation: Prepare a dilute solution of suberaldehydic acid in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
- Data Acquisition (EI-MS):
 - Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).
 - The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
- Data Acquisition (ESI-MS):
 - The sample solution is introduced into the ESI source through a capillary at a low flow rate.
 - A high voltage is applied to the capillary, creating a fine spray of charged droplets.
 - The solvent evaporates, leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like **suberaldehydic acid**.





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Caption: Workflow for the spectroscopic analysis of **suberaldehydic acid**.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **suberaldehydic acid** and the methodologies to obtain them. While experimentally derived data for this specific molecule is not widely published, the principles



outlined here, based on the well-understood behavior of its constituent functional groups, offer a robust framework for its analysis and characterization. Researchers can utilize this guide to design experiments, interpret spectroscopic data, and ultimately confirm the structure and purity of **suberaldehydic acid** in their studies.

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